2-amino-1-(4-chlorophenyl)ethanone Hydrochloride 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Brand Name: Vulcanchem
CAS No.: 5467-71-0
VCID: VC2005604
InChI: InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
SMILES: C1=CC(=CC=C1C(=O)CN)Cl.Cl
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

CAS No.: 5467-71-0

Cat. No.: VC2005604

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride - 5467-71-0

Specification

CAS No. 5467-71-0
Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
IUPAC Name 2-amino-1-(4-chlorophenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Standard InChI Key OVKMQHKVUWBLSV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CN)Cl.Cl
Canonical SMILES C1=CC(=CC=C1C(=O)CN)Cl.Cl

Introduction

Chemical Structure and Properties

2-Amino-1-(4-chlorophenyl)ethanone hydrochloride belongs to the class of amino ketones, featuring an amino group attached to a ketone functional group with a 4-chlorophenyl substituent. The compound exists as the hydrochloride salt of the free base 2-amino-1-(4-chlorophenyl)ethanone.

Basic Information and Identifiers

The following table summarizes the key identifiers and physical properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride:

PropertyValue
CAS Number5467-71-0
Molecular FormulaC₈H₉Cl₂NO
Molecular Weight206.07 g/mol
IUPAC Name2-amino-1-(4-chlorophenyl)ethanone;hydrochloride
Synonyms2-amino-4'-chloroacetophenone hydrochloride
Standard InChIInChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Standard InChIKeyOVKMQHKVUWBLSV-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C(=O)CN)Cl.Cl

Physical Properties

The compound has distinct physical characteristics that are important for its handling, storage, and application:

Physical PropertyValue
Physical StateSolid
Melting Point262°C
Boiling Point301.6°C at 760 mmHg
Flash Point136.2°C

The high melting point of 262°C indicates strong intermolecular forces, typical of ionic compounds like hydrochloride salts . This property contributes to its stability under normal laboratory conditions.

Applications in Organic Synthesis

2-Amino-1-(4-chlorophenyl)ethanone hydrochloride serves as a versatile building block in organic synthesis due to its reactive functional groups.

Pharmaceutical Intermediates

This compound is commonly used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The presence of both an amino group and a ketone function makes it valuable for creating:

  • Heterocyclic compounds

  • Modified peptides

  • Novel drug candidates

Chemical Research Applications

Beyond pharmaceuticals, the compound finds applications in broader chemical research:

  • Structure-activity relationship studies

  • Development of synthetic methodologies

  • Preparation of specialty chemicals

Comparison with Similar Compounds

2-Amino-1-(4-chlorophenyl)ethanone hydrochloride has several structural analogs that differ in either the halogen substituent or the functional group.

Halogen Variations

Comparison with fluorine analog:

Property2-Amino-1-(4-chlorophenyl)ethanone HCl2-Amino-1-(4-fluorophenyl)ethanone HCl
CAS Number5467-71-0456-00-8
Molecular Weight206.07 g/mol195.63 g/mol
Electronic PropertiesLess electronegative chlorineMore electronegative fluorine
LipophilicityHigherLower
Biological InteractionsDifferent binding profileEnhanced lipophilicity and binding affinity

Functional Group Variations

Comparison with the reduced alcohol derivative:

Property2-Amino-1-(4-chlorophenyl)ethanone HCl2-Amino-1-(4-chlorophenyl)ethanol HCl
CAS Number5467-71-041870-82-0
Molecular FormulaC₈H₉Cl₂NOC₈H₁₁Cl₂NO
Molecular Weight206.07 g/mol208.08 g/mol
Functional GroupKetoneAlcohol
ReactivityMore reactive carbonylLess reactive hydroxyl
Synthesis ApplicationsDifferent reaction pathwaysUsed in different synthetic routes

The subtle structural differences between these compounds result in distinct chemical behaviors and applications.

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